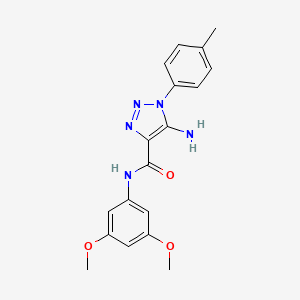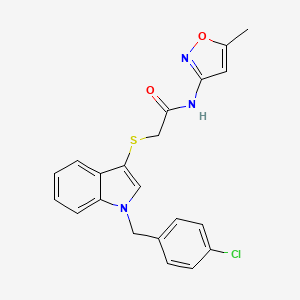![molecular formula C19H29N3O2S B2519871 N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2309731-84-6](/img/structure/B2519871.png)
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of functional groups, including a methoxyphenyl group, a thiolan ring, and a diazepane ring, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of 4-methoxyphenylacetonitrile with 2-bromoethylamine, followed by cyclization to form the thiolan ring. The resulting intermediate is then reacted with 1,4-diazepane-1-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiolan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide group can produce an amine derivative.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of compounds with anti-inflammatory or analgesic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the thiolan ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide stands out due to its combination of a methoxyphenyl group, a thiolan ring, and a diazepane ring. This unique structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJVAWQWRZEBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


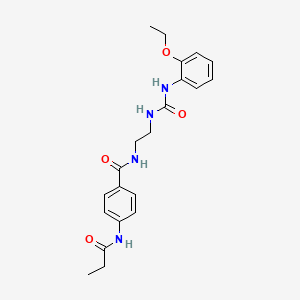

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)
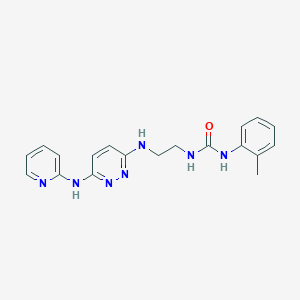
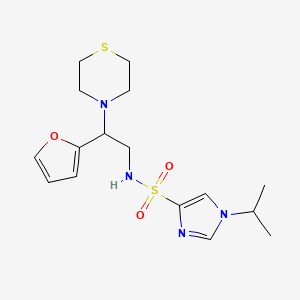

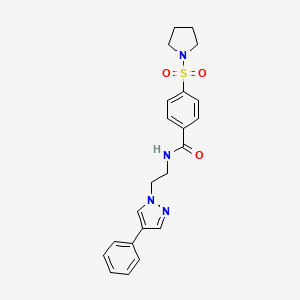
![1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519804.png)
![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)
